molecular formula C15H20N4O3S B2780432 1-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxamide CAS No. 946264-27-3

1-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxamide

Cat. No.: B2780432
CAS No.: 946264-27-3
M. Wt: 336.41
InChI Key: DJFGYHUHCHKRBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(7-Methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxamide is a synthetic small molecule featuring a thiazolo[3,2-a]pyrimidine core fused to a piperidine-4-carboxamide moiety. This compound is of significant interest in medicinal chemistry and drug discovery research, particularly due to the recognized biological importance of its core structure. The thiazolopyrimidine scaffold is a bicyclic system formed by the fusion of thiazole and pyrimidine rings, a structural motif that is known to attract considerable attention from medicinal chemists for its broad bioactivity and pharmacological potential . Compounds based on the thiazolo[3,2-a]pyrimidine framework, especially those with substitutions like the 7-methyl-5-oxo group, have been investigated for their diverse therapeutic properties. Research on analogous structures indicates potential value as key intermediates or active scaffolds in developing agents with anti-inflammatory and analgesic activities . Furthermore, structurally similar thiazolopyrimidine derivatives have been identified and patented as modulators of sirtuin enzymes . Sirtuins are a class of proteins involved in critical cellular processes, and their modulation is a relevant strategy in ongoing research for a range of conditions, including neurodegenerative diseases, cancer, and inflammation . The piperidine-4-carboxamide component is a common pharmacophore in drug discovery, often employed to fine-tune molecular properties such as solubility, bioavailability, and target binding affinity. This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for verifying the compound's suitability and activity for their specific experimental systems.

Properties

IUPAC Name

1-[2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-9-6-13(21)19-11(8-23-15(19)17-9)7-12(20)18-4-2-10(3-5-18)14(16)22/h6,10-11H,2-5,7-8H2,1H3,(H2,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFGYHUHCHKRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxamide is a complex heterocyclic molecule with significant potential in medicinal chemistry. Its structural components suggest a range of biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N4O3SC_{15}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 336.4 g/mol. Its structure features a thiazolo-pyrimidine core linked to a piperidine moiety via an acetyl group, which may influence its pharmacological properties.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiazolo[3,2-a]pyrimidine have shown efficacy against various cancer cell lines. The compound's potential mechanisms include:

  • Inhibition of Cell Proliferation : Studies demonstrate that thiazolo-pyrimidine derivatives can inhibit cell growth in breast cancer cell lines (e.g., MCF-7) with IC50 values ranging from 9 μM to lower thresholds depending on structural modifications .
  • Induction of Apoptosis : Certain derivatives have been reported to induce apoptosis in cancer cells through oxidative stress mechanisms, leading to cell cycle arrest .

Table 1: Summary of Anticancer Activity in Related Compounds

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-79Cell proliferation inhibition
Compound BHepG20.25AMPK pathway modulation
Compound CA54910Induction of apoptosis

Antimicrobial Activity

The compound's heterocyclic nature suggests potential antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains. For example:

  • Broad-Spectrum Activity : Thiazolo[3,2-a]pyrimidine derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy of Thiazolo Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus50 μg/mL
Compound EEscherichia coli75 μg/mL

Case Studies

  • Study on MCF-7 Cells : A study focused on the effects of thiazolo-pyrimidine derivatives on MCF-7 cells revealed significant inhibition of cell proliferation and induction of apoptosis through the activation of specific signaling pathways .
  • In Vivo Studies : In animal models, compounds similar to our target structure showed reduced tumor growth and prolonged survival rates when administered alongside standard chemotherapy agents .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiazolo[3,2-a]pyrimidine have shown efficacy against various cancer cell lines.

Mechanisms of Action:

  • Inhibition of Cell Proliferation : Compounds have been shown to inhibit growth in breast cancer cell lines (e.g., MCF-7), with IC50 values ranging from 9 μM to lower thresholds depending on structural modifications.
  • Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells through oxidative stress mechanisms, leading to cell cycle arrest.

Table 1: Summary of Anticancer Activity in Related Compounds

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-79Cell proliferation inhibition
Compound BHepG20.25AMPK pathway modulation
Compound CA54910Induction of apoptosis

Antimicrobial Activity

The heterocyclic nature of this compound suggests potential antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains.

Broad-Spectrum Activity : Thiazolo[3,2-a]pyrimidine derivatives show broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of Thiazolo Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus50 μg/mL
Compound EEscherichia coli75 μg/mL

Study on MCF-7 Cells

A study focused on the effects of thiazolo-pyrimidine derivatives on MCF-7 cells revealed significant inhibition of cell proliferation and induction of apoptosis through the activation of specific signaling pathways. The results demonstrated that these compounds could serve as potential therapeutic agents in breast cancer treatment.

In Vivo Studies

In animal models, compounds similar to our target structure showed reduced tumor growth and prolonged survival rates when administered alongside standard chemotherapy agents. Such findings underscore the potential for combination therapies utilizing this compound.

Q & A

Q. What safety protocols are critical for handling reactive intermediates?

  • Schlenk techniques prevent moisture-sensitive intermediates (e.g., acyl chlorides) from degrading. PPE (gloves, goggles) and fume hoods mitigate exposure to toxic reagents (e.g., thiols). Waste is neutralized with 10% NaHCO3 before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.